4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid
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Overview
Description
4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C12H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclohexene ring fused to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid typically involves the reaction of cyclohexanone with piperidine in the presence of a dehydrating agent such as p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate enamine, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring is known to be a pharmacophore in many bioactive molecules, suggesting that this compound may exert its effects through similar pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: A simpler derivative without the cyclohexene ring.
1-(1-Cyclohexen-1-yl)piperidine: Lacks the carboxylic acid functional group.
1-(Phenylsulfonyl)piperidine-4-carboxylic acid: Contains a phenylsulfonyl group instead of the cyclohexene ring.
Uniqueness
4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid is unique due to the presence of both the cyclohexene ring and the piperidine ring with a carboxylic acid functional group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H19NO2 |
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Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h4,13H,1-3,5-9H2,(H,14,15) |
InChI Key |
KEPVZZJADWBPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2(CCNCC2)C(=O)O |
Origin of Product |
United States |
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